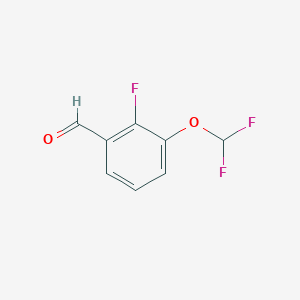

3-(Difluoromethoxy)-2-fluorobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

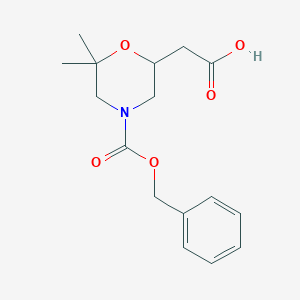

3-(Difluoromethoxy)-2-fluorobenzaldehyde is an organic compound that belongs to the class of organooxygen compounds and carbonyl compounds . It is a clear colorless to pale yellow liquid .

Synthesis Analysis

The synthesis of compounds similar to 3-(Difluoromethoxy)-2-fluorobenzaldehyde has been reported in the literature. For instance, the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde involves O-alkylation, oxidation, and N-acylation . Another example is the preparation of Pyroxasulfone, which involves the use of a hydroxycarbonimidic dibromide compound .Molecular Structure Analysis

The molecular formula of 3-(Difluoromethoxy)-2-fluorobenzaldehyde is C8H6F2O2 . The InChI Key is HFIUSWPRDIPIPN-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving compounds similar to 3-(Difluoromethoxy)-2-fluorobenzaldehyde have been studied. For instance, the synthesis of roflumilast involves O-alkylation, oxidation, and N-acylation .Physical And Chemical Properties Analysis

3-(Difluoromethoxy)-2-fluorobenzaldehyde is a clear colorless to pale yellow liquid . The refractive index is between 1.4920-1.4970 at 20°C .Aplicaciones Científicas De Investigación

Anticancer Potential

DGM has shown promise as an anticancer agent . Research indicates that it inhibits the epithelial–mesenchymal transition (EMT) process, which plays a crucial role in cancer metastasis. By suppressing proteins like α-SMA, vimentin, and collagen I, DGM may hinder tumor invasion and migration .

Fibrosis Treatment

DGM exhibits anti-fibrotic effects . In idiopathic pulmonary fibrosis (IPF), excessive extracellular matrix (ECM) deposition contributes to lung fibrosis. DGM attenuates TGF-β1-induced EMT in lung epithelial cells, reducing collagen deposition and improving lung function in animal models .

Material Science

DGM’s unique fluorine substitution pattern makes it interesting for materials research. Scientists investigate its impact on material properties, such as solubility, stability, and optical behavior. Potential applications include designing novel polymers or functional coatings.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(difluoromethoxy)-2-fluorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-7-5(4-12)2-1-3-6(7)13-8(10)11/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVUAXKEQGPEPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethoxy)-2-fluorobenzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2900264.png)

![2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylate](/img/structure/B2900268.png)

![7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2900271.png)

![N-[[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl]benzamide](/img/structure/B2900273.png)